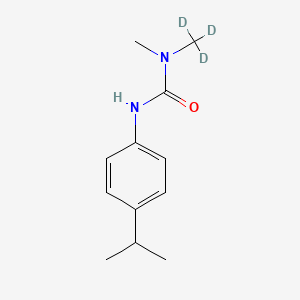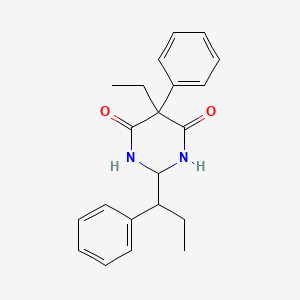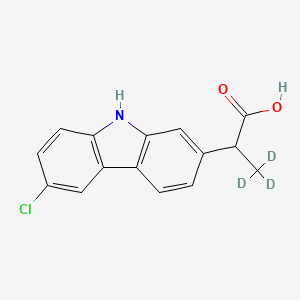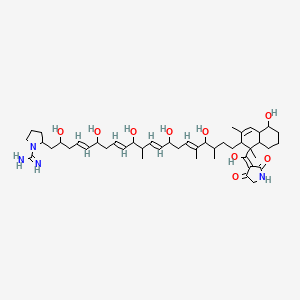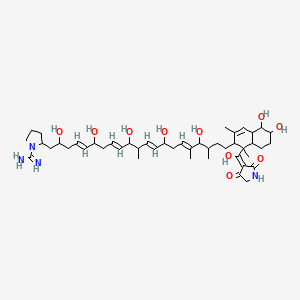
磺胺二甲嘧啶-d4
描述
Sulfamethazine-d4 is a deuterium-labeled variant of Sulfamethazine (also known as Sulfadimidine). It is an antimicrobial that is widely used to treat and prevent various animal diseases, such as gastrointestinal and respiratory tract infections .
Synthesis Analysis
Sulfamethazine-d4 is intended for use as an internal standard for the quantification of sulfamethazine by GC- or LC-MS . It has been studied for its adsorption properties, particularly onto modified activated carbon (MAC). The maximum adsorption quantity of Sulfamethazine on MAC was found to be 17.2414 mg/g at 25 °C .
Molecular Structure Analysis
The molecular formula of Sulfamethazine-d4 is C12H14N4O2S, and its molecular weight is 282.36 g/mol . It is a member of pyrimidines, a sulfonamide, and a sulfonamide antibiotic .
Chemical Reactions Analysis
The adsorption kinetics of Sulfamethazine on AC and MAC can be characterized by the pseudo-second-order model . The adsorption process was affected by membrane diffusion, surface adsorption, and internal diffusion .
Physical And Chemical Properties Analysis
Sulfamethazine-d4 is a solid at room temperature with a molecular weight of 282.36 g/mol . It has a topological polar surface area of 106 Ų .
科学研究应用
Antibacterial Research
Sulfamethazine-d4 is used as a reference standard in the study of sulfonamide antibiotics, which are crucial for treating bacterial infections like bronchitis and urinary tract infections .
Analytical Chemistry
It serves as an internal standard for the quantification of sulfamethazine by GC- or LC-MS, aiding in precise measurement in various samples .
Environmental Science
Research on the removal of antibiotics like sulfamethazine from water bodies utilizes Sulfamethazine-d4 to understand degradation processes and environmental impact .
Sensor Development
Sulfamethazine-d4 is involved in developing sensors for detecting sulfamethazine residues, which is significant for food safety and environmental monitoring .
Pharmacokinetics
Studies on the metabolism and excretion of sulfamethazine in organisms use Sulfamethazine-d4 to track its presence and concentration over time .
Veterinary Medicine
As an antibiotic, it’s researched for its efficacy and safety in veterinary applications, ensuring the health of livestock and preventing the spread of diseases .
作用机制
Target of Action
Sulfamethazine-d4, a deuterium-labeled variant of Sulfamethazine, primarily targets bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth .
Mode of Action
Sulfamethazine-d4 inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to DHPS . By replacing PABA in the dihydrofolic acid molecule, Sulfamethazine-d4 prevents the formation of folic acid, thereby inhibiting nucleic acid synthesis and multiplication of the bacterial cell . This makes Sulfamethazine-d4 a bacteriostatic agent .
Biochemical Pathways
The primary biochemical pathway affected by Sulfamethazine-d4 is the synthesis of folic acid in bacteria . By inhibiting DHPS, Sulfamethazine-d4 disrupts the production of dihydrofolic acid, a precursor to folic acid. This, in turn, inhibits the synthesis of purines and dTMP, which are essential components of DNA and RNA . The disruption of these pathways leads to the inhibition of bacterial growth .
Pharmacokinetics
It is known that sulfamethazine, the non-deuterated form, has a high bioavailability and a relatively short elimination half-life . It is also slightly soluble in DMSO and methanol when heated
Result of Action
The primary result of Sulfamethazine-d4’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, Sulfamethazine-d4 prevents bacteria from producing essential components of their DNA and RNA, thereby inhibiting their ability to multiply .
Action Environment
The action of Sulfamethazine-d4 can be influenced by various environmental factors. For example, it has been detected in environmental water samples , suggesting that it can remain active in aquatic environments. Additionally, Sulfamethazine-d4 is used to treat and prevent various animal diseases, such as gastrointestinal and respiratory tract infections , indicating that it is effective in diverse biological environments.
安全和危害
未来方向
Future research could focus on improving the adsorption process of Sulfamethazine-d4, as the adsorption quantities first increased and then decreased for pH between 3 and 10 . Additionally, the removal efficiencies decreased with increasing temperature, suggesting that the adsorption process is more favorable at low temperatures .
属性
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWVTGNCAZCNNR-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662196 | |
| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamethazine-d4 | |
CAS RN |
1020719-82-7 | |
| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The research paper mentions challenges in storing antibiotic standard mixtures. How does the use of sulfamethazine-d4 as an internal standard help mitigate these challenges?
A1: [] highlights that many antibiotics, including sulfonamides, can degrade in standard mixtures over time, impacting the accuracy of quantification. Using sulfamethazine-d4 as an internal standard helps to correct for these variations. Since the internal standard is added at the beginning of the analysis, any losses or degradation occurring during sample preparation or analysis will affect both the analyte and the internal standard proportionally. This allows for more accurate determination of the original analyte concentration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




